苏云金芽孢杆菌杀虫蛋白

描述

异恶唑是一种五元杂环化合物,包含一个氧原子和一个氮原子位于相邻位置。 它是一种富电子的氮杂环,以其广泛的生物活性及其治疗潜力而闻名 。 异恶唑基是衍生自异恶唑的一价官能团 .

科学研究应用

异恶唑在科学研究中具有广泛的应用,包括:

化学: 异恶唑用作合成各种有机化合物的构建块.

生物学: 异恶唑衍生物已被研究其生物活性,包括抗菌、抗病毒和抗癌特性.

医学: 异恶唑是几种药物的基础,包括像伐地考昔这样的COX-2抑制剂和神经递质激动剂.

工业: 异恶唑用于生产杀虫剂和除草剂.

5. 作用机理

异恶唑的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,异恶唑衍生物可以作为乙酰胆碱酯酶等酶的抑制剂,乙酰胆碱酯酶参与乙酰胆碱的分解 。 这种抑制会导致乙酰胆碱水平升高,这对于治疗阿尔茨海默病等疾病是有益的 .

作用机制

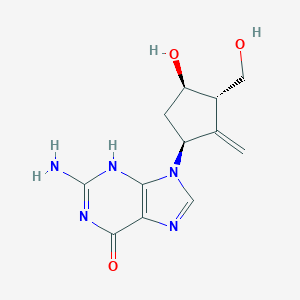

Thuringiensin, also known as Thurintox or β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . This compound has shown insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species .

Target of Action

Thuringiensin primarily targets a variety of agricultural pests and human pests, especially mosquitoes such as Aedes aegypti . It is highly specific for the larvae of various insect pests .

Mode of Action

The activated toxin binds to different receptor molecules in a sequential manner to finally insert into the membrane of midgut cells, forming pores that burst these cells leading to the death of the larvae .

Biochemical Pathways

Thuringiensin is derived from four precursors: adenosine, glucose, one phosphate group, and gluconic diacid . The synthesis of thuringiensin involves a series of biochemical reactions. The process starts with the synthesis of the key precursor, gluconic diacid (precursor A), by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .

Pharmacokinetics

A process using micellar-enhanced ultrafiltration method has been developed to recover thuringiensin .

Result of Action

The result of thuringiensin’s action is the death of the targeted insects. The toxin forms pores in the membrane of the insect’s midgut cells, causing these cells to burst . This leads to the death of the insect larvae .

安全和危害

生化分析

Biochemical Properties

Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently thuringiensin .

Cellular Effects

Thuringiensin has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .

Molecular Mechanism

Thuringiensin inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .

Dosage Effects in Animal Models

At the minimum effective dose of Thuringiensin, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of Thuringiensin, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .

Metabolic Pathways

It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and thuringiensin via intracellular NADH availability .

Transport and Distribution

A novel predicted MFS transporter named ThuT (thuringiensin transporter) which is necessary for the biosynthesis and secretion of thuringiensin has been identified . A thuT gene deletion resulted in a massive loss of thuringiensin in the extracellular space and a small accumulation in the intracellular space .

准备方法

异恶唑可以通过多种方法合成,包括:

1,3-偶极环加成反应: 这涉及到腈氧化物与炔烃的反应.

羟胺与1,3-二酮的反应: 此方法还包括丙炔酸衍生物.

无金属合成路线: 这些方法采用环保策略,避免使用金属如铜或钌,这些金属通常用于传统方法.

化学反应分析

异恶唑会发生各种类型的化学反应,包括:

氧化: 异恶唑可以被氧化形成不同的衍生物。

还原: 还原反应可以导致形成异恶唑的各种还原形式。

这些反应中常用的试剂包括氧化剂、还原剂和各种亲核试剂。 从这些反应形成的主要产物包括取代的异恶唑和其他衍生物 .

相似化合物的比较

属性

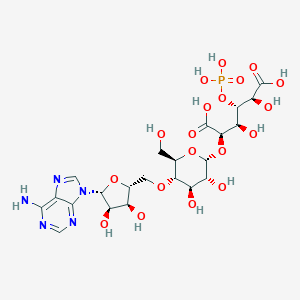

IUPAC Name |

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLLEIBWKHEHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N5O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860303 | |

| Record name | CERAPP_20701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-02-5 | |

| Record name | Exotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)